molecular formula C14H15NSi B1401429 7-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 1197193-97-7

7-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1401429
CAS No.: 1197193-97-7
M. Wt: 225.36 g/mol
InChI Key: RUHASTVPYFVVHL-UHFFFAOYSA-N
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Description

7-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an isoquinoline ring. Isoquinoline derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

7-((Trimethylsilyl)ethynyl)isoquinoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar biological activities.

    Medicine: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Chemical Reactions Analysis

7-((Trimethylsilyl)ethynyl)isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the ethynyl moiety to an ethyl or ethylene group.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as organolithium or organomagnesium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-((Trimethylsilyl)ethynyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

7-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the trimethylsilyl and ethynyl groups.

    7-Ethynylisoquinoline: Similar to this compound but without the trimethylsilyl group.

    7-((Trimethylsilyl)ethynyl)quinoline: A related compound where the isoquinoline ring is replaced with a quinoline ring.

The presence of the trimethylsilyl group in this compound makes it more lipophilic and potentially more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

2-isoquinolin-7-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-13-6-8-15-11-14(13)10-12/h4-6,8,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHASTVPYFVVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743719
Record name 7-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-97-7
Record name 7-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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